N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-benzothiophene-2-carboxamide
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Overview
Description
N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-benzothiophene-2-carboxamide is a synthetic compound belonging to the benzo[b]thiophene class. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.
Scientific Research Applications
N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as a STING (stimulator of interferon genes) agonist, which can activate immune responses and has implications in cancer therapy.
Biological Studies: It has been evaluated for its antimicrobial and antioxidant properties, showing activity against various microorganisms and potential as an antioxidant agent.
Material Science: Benzo[b]thiophene derivatives are used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
Target of Action
The primary targets of N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-benzothiophene-2-carboxamide are currently unknown . It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
Based on its structural similarity to other bioactive compounds, it is likely that it interacts with its targets by binding to them, thereby modulating their activity .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown . Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . The presence of the fluorophenyl and methoxyethyl groups in its structure may influence its pharmacokinetic properties, potentially affecting its absorption and distribution within the body, its metabolism, and its rate of excretion .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Given the wide range of biological activities exhibited by similar compounds, it is likely that the compound has multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Specific studies on how environmental factors influence the action of this compound are currently lacking .
Preparation Methods
The synthesis of N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-benzothiophene-2-carboxamide involves several steps. One common synthetic route includes the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving substituted benzene and thiophene derivatives.
Introduction of the carboxamide group: This step typically involves the reaction of the benzo[b]thiophene derivative with an appropriate amine.
Addition of the 3-fluorophenyl and 2-methoxyethyl groups: These groups can be introduced through substitution reactions using suitable reagents and conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methoxyethyl groups, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-benzothiophene-2-carboxamide can be compared with other benzo[b]thiophene derivatives:
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2S/c1-22-15(12-6-4-7-14(19)9-12)11-20-18(21)17-10-13-5-2-3-8-16(13)23-17/h2-10,15H,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOXHOPUFYLVPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC2=CC=CC=C2S1)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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